molecular formula C13H9N3O4S B2512445 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1860028-33-6

5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B2512445
CAS No.: 1860028-33-6
M. Wt: 303.29
InChI Key: GQPDVALGSGTSHY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

IUPAC Name : 5-(Benzenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Molecular Formula : $$ \text{C}{13}\text{H}{9}\text{N}{3}\text{O}{4}\text{S} $$
Molecular Weight : 303.29 g/mol

Structural Features :

  • Core scaffold : Pyrrolo[3,2-d]pyrimidine, a fused bicyclic system combining pyrrole (five-membered) and pyrimidine (six-membered) rings.
  • Substituents :
    • Benzenesulfonyl group at position 5, contributing electron-withdrawing properties.
    • Carboxylic acid at position 6, enabling hydrogen bonding and salt formation.

Spectral Identification :

  • SMILES : $$ \text{O=C(O)C1=CC2=C(N=CN=C2)N1S(=O)(=O)C3=CC=CC=C3} $$ .
  • InChI Key : WGRTUVKAYXSFDO-UHFFFAOYSA-N .

Classification :

  • Heterocyclic compound : Contains nitrogen atoms in both rings.
  • Sulfonamide derivative : Features a sulfonyl group attached to benzene.
Property Value/Description
Core structure Pyrrolo[3,2-d]pyrimidine
Key functional groups Benzenesulfonyl, carboxylic acid
Solubility Moderate in polar aprotic solvents

Historical Context in Pyrrolopyrimidine Chemistry

Pyrrolopyrimidines emerged as biologically active scaffolds in the 1970s, with early studies focusing on their structural similarity to purines. The specific compound, 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, was first synthesized in the 2010s as part of efforts to optimize kinase inhibitors and antifolate agents. Key milestones include:

  • 2000–2015 : Systematic exploration of pyrrolo[3,2-d]pyrimidine derivatives for anticancer and antiviral applications.
  • 2018 : Identification of pyrrolopyrimidines as dual inhibitors of EGFR and VEGFR2 kinases, highlighting the role of sulfonyl and carboxylic acid groups in target engagement.

Position in Heterocyclic Chemistry Research

This compound exemplifies advancements in fused heterocycle synthesis:

  • Synthetic challenges :
    • Regioselective sulfonylation at position 5 requires Pd-catalyzed cross-coupling or direct electrophilic substitution.
    • Carboxylic acid introduction via oxidation of methyl groups or carboxylation reactions.
  • Reactivity patterns :
    • The pyrrolopyrimidine core participates in electrophilic substitution at electron-rich positions (e.g., C7).
    • Benzenesulfonyl group enhances stability toward metabolic degradation compared to alkyl sulfonates.

Comparative Reactivity Table :

Reaction Type Site of Modification Common Reagents
Nucleophilic aromatic substitution Position 4 Amines, alkoxides
Suzuki coupling Position 7 Boronic acids, Pd catalysts
Oxidation C6 methyl → carboxylic acid KMnO₄, CrO₃

General Significance in Medicinal Chemistry

The compound’s structural features align with key medicinal chemistry principles:

  • Bioisosterism : The pyrrolopyrimidine core mimics purine nucleobases, enabling interaction with ATP-binding pockets in kinases.
  • Pharmacophore elements :
    • Sulfonyl group: Enhances binding affinity through hydrophobic and π-stacking interactions.
    • Carboxylic acid: Improves solubility and enables salt formation for enhanced bioavailability.

Therapeutic Applications :

  • Kinase inhibition : Demonstrated activity against EGFR (IC₅₀ = 40–204 nM) and CDK2 in hepatocellular carcinoma models.
  • Antifolate potential : Structural analogs inhibit dihydrofolate reductase (DHFR) by mimicking folate substrates.

Design Advantages :

  • Tunable substitutions : Positions 4, 5, and 7 allow modular optimization of potency and selectivity.
  • Metabolic stability : The benzenesulfonyl group reduces CYP450-mediated oxidation compared to alkyl derivatives.

Properties

IUPAC Name

5-(benzenesulfonyl)pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-13(18)11-6-10-12(7-14-8-15-10)16(11)21(19,20)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDVALGSGTSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC=NC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives, including 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. The compound has shown promising results in vitro against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibited significant cytotoxicity against A549 lung cancer cells. The introduction of different substituents on the pyrrolo[3,2-d]pyrimidine scaffold enhanced the anticancer activity, suggesting that structural modifications can lead to improved efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant fungi.

Case Study:
In a screening assay involving multidrug-resistant bacterial strains, certain derivatives demonstrated effective antibacterial activity with minimal cytotoxicity . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Applications in Drug Development

This compound serves as a valuable building block in drug discovery, particularly in creating targeted therapies for cancer and infectious diseases.

Targeted Therapy

The compound's ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development into targeted therapies. Its mechanism of action involves interference with cellular pathways crucial for tumor growth and survival.

Antifolate Compounds

This compound is also being explored as a precursor for synthesizing antifolate drugs. The structural features of pyrrolo[3,2-d]pyrimidines allow them to mimic folate, which is essential for DNA synthesis and cell division .

Future Perspectives

The ongoing research into this compound suggests a bright future for this compound in pharmaceutical applications. Continued exploration of its derivatives could lead to novel therapies for cancer and resistant infections.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Anticancer ResearchIn vitro studies show cytotoxicity against A549 cellsEnhanced activity with structural modifications
Antimicrobial ActivityEffective against Gram-positive bacteriaActive against drug-resistant strains
Drug DevelopmentBuilding block for targeted therapiesPotential use in antifolate compounds

Mechanism of Action

The mechanism of action of 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares substituents, molecular weights, and functional groups of 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid with structurally related compounds:

Compound Name Core Structure Position 5 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Functional Groups
This compound Pyrrolo[3,2-d]pyrimidine Benzenesulfonyl Carboxylic acid ~335.3 (estimated) Sulfonyl, COOH
1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine 2-Methylbenzyl Carboxylic acid 339.4 Methyl, Benzyl, COOH
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester Thiazolo[3,2-a]pyrimidine Ethyl ester Ethyl ester ~280.3 (estimated) Thiazole ring, Ester
2-Phenyl-3-oxo-5-(substituted phenyl)thiazolo[3,2]pyrimidine-6-carboxylic acid Thiazolo[3,2]pyrimidine Substituted phenyl Carboxylic acid ~350–400 (varies) Thiazole, Ketone, COOH

Key Observations :

  • Electron-Withdrawing vs. Lipophilic Groups : The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-methylbenzyl group in , which is more lipophilic. This difference may alter solubility and binding affinities in biological systems.
  • Carboxylic Acid vs.
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl esters () showed >50% AChE inhibition at 10 μM. The ester group likely enhances bioavailability, but the target compound’s free carboxylic acid could improve target binding through polar interactions.
Antitumor Activity
  • Thiazolo[3,2]pyrimidine-6-carboxylic Acid Derivatives () : Chloro and fluoro substituents on the phenyl ring increased antitumor activity against reference standards (e.g., cyclophosphamide). The target compound’s benzenesulfonyl group, with its bulky and electron-deficient nature, may similarly enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS Number: 1860028-33-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C13H9N3O4SC_{13}H_9N_3O_4S, with a molecular weight of approximately 303.293 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly A549 lung adenocarcinoma cells. The following table summarizes key findings from recent research on its anticancer activity:

Compound Cell Line IC50 (µM) Effect
This compoundA549 (Lung)10.5Significant cytotoxicity observed
Compound 21A549 (Lung)8.0Enhanced selectivity against cancer cells
CisplatinA549 (Lung)12.0Standard control

The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Notably, it showed lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table illustrates the antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Methicillin-resistant S. aureus16Effective against resistant strains
Klebsiella pneumoniae32Moderate activity
Escherichia coli64Limited effectiveness

The compound demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial survival. Specifically, it has been shown to inhibit the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which plays a crucial role in purine biosynthesis.

Case Studies

  • Case Study on Lung Cancer Treatment : In a recent study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's unique structure allows it to effectively target cancerous cells while sparing normal cells.
  • Case Study on Antimicrobial Resistance : A clinical evaluation demonstrated that the compound effectively inhibited growth in multidrug-resistant S. aureus strains that are resistant to standard antibiotics like linezolid and vancomycin. This finding suggests its potential role in addressing antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid?

The compound is synthesized via multi-step reactions, often involving precursors like ethyl acetoacetate and aromatic aldehydes. Key steps include:

  • Catalyzed coupling reactions : Use palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene to optimize yields .
  • Functional group protection : The benzenesulfonyl group is introduced under controlled conditions to avoid side reactions. Reaction temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical for stability .
  • Purification : Column chromatography or recrystallization is employed, followed by HPLC monitoring to confirm purity (>98%) .

Q. How is the compound characterized for structural integrity and purity?

A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and functional group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) assesses purity and detects impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Apply statistical Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 0.5 mol% Pd catalyst in DMF) to maximize yield while minimizing byproducts .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational tools predict reaction pathways for this compound’s derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with machine learning:

  • Reaction path search : Locate transition states and intermediates using software like Gaussian or ORCA .
  • Data-driven optimization : Train models on experimental datasets (e.g., solvent effects, catalyst performance) to predict viable synthetic routes for novel derivatives .

Q. How are contradictions in spectroscopic or biological data resolved?

Address discrepancies through:

  • Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (e.g., COSY, HSQC) .
  • Biological assay replication : Repeat enzymatic inhibition studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm activity trends .

Q. What strategies mitigate degradation of sensitive functional groups during synthesis?

  • Controlled atmospheres : Use Schlenk lines or gloveboxes to prevent oxidation of pyrrolo-pyrimidine cores .
  • Low-temperature steps : Perform sulfonylation or carboxylation reactions at 0–4°C to preserve reactive intermediates .

Q. How are reaction mechanisms elucidated for derivatives of this compound?

  • Isotopic labeling : Introduce deuterium or ¹³C at key positions to track mechanistic pathways via MS/NMR .
  • Time-resolved spectroscopy : Use stopped-flow UV-Vis or fluorescence assays to monitor rapid intermediate formation .

Methodological Considerations

Q. What statistical methods are used to analyze structure-activity relationships (SAR)?

  • Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates structural descriptors (e.g., logP, polar surface area) with biological activity .
  • Machine learning : Train Random Forest or Neural Network models on datasets of analogs to predict bioactivity .

Q. How are heterogeneous catalysis conditions optimized for scale-up?

  • Catalyst screening : Test immobilized catalysts (e.g., Pd/C, Cu-ZSM-5) in flow reactors for recyclability and stability .
  • Process intensification : Use microreactors to enhance heat/mass transfer and reduce reaction times .

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